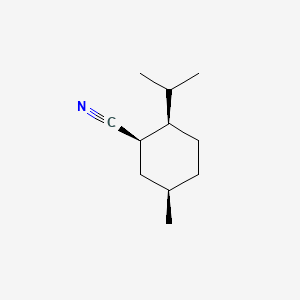
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring an isopropyl group and a methyl group attached to the cyclohexane ring, along with a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol.
Oxidation: The alcohol group is oxidized to form the corresponding ketone.
Nitrile Formation: The ketone is then converted to the nitrile using reagents such as hydroxylamine and a dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and nitrile formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol: A precursor in the synthesis of the nitrile compound.
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone: An intermediate in the synthesis process.
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexylamine: A reduction product of the nitrile compound.
Uniqueness
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile is unique due to its specific stereochemistry and functional group combination. This uniqueness allows it to participate in specific reactions and interactions that similar compounds may not, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C11H19N |
|---|---|
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10+,11-/m1/s1 |
Clave InChI |
AWVUYKHSNNYPOX-OUAUKWLOSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]([C@@H](C1)C#N)C(C)C |
SMILES canónico |
CC1CCC(C(C1)C#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















